2,5-Dibromo-4-nitroaniline
Overview
Description
2,5-Dibromo-4-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2 . It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-nitroaniline typically involves a multi-step process starting from 4-nitroaniline. The general steps include nitration, followed by bromination. The nitration step introduces the nitro group at the para position relative to the amino group on the benzene ring. The bromination step then introduces bromine atoms at the 2nd and 5th positions .
Industrial Production Methods
An organic solvent-free process has been developed for the preparation of this compound. This method involves the use of bromide-bromate salts in an aqueous acidic medium at ambient conditions . This green chemistry approach minimizes the use of hazardous solvents and reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted anilines.
Reduction: Formation of 2,5-dibromo-4-phenylenediamine.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2,5-Dibromo-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar structure but with bromine atoms at the 2nd and 6th positions.
4-Bromo-2-nitroaniline: Contains only one bromine atom at the 4th position.
Uniqueness
2,5-Dibromo-4-nitroaniline is unique due to the specific positioning of its bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2,5-dibromo-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASSBMCIQLDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457049 | |
Record name | 2,5-dibromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-68-4 | |
Record name | 2,5-dibromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.